molecular formula C26H32N2O7 B7971771 N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]valine

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]valine

Cat. No.: B7971771
M. Wt: 484.5 g/mol
InChI Key: JZDLAUSYEAFGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]valine is a complex heterocyclic compound characterized by a benzo[a]heptalen core substituted with acetylamino, three methoxy groups, and a ketone at position 9. The valine moiety is attached via an amide linkage at position 10. This structure shares similarities with colchicine derivatives, particularly in the tricyclic benzo[a]heptalen system and methoxy substituents, but differs in the amino acid side chain and acetylamino group . The stereochemistry at position 7 (if present) is critical for biological activity, as seen in related colchicine analogs .

Properties

IUPAC Name

2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O7/c1-13(2)23(26(31)32)28-19-10-8-16-17(12-20(19)30)18(27-14(3)29)9-7-15-11-21(33-4)24(34-5)25(35-6)22(15)16/h8,10-13,18,23H,7,9H2,1-6H3,(H,27,29)(H,28,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDLAUSYEAFGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The most effective method involves a Heck-type cyclization of a pre-functionalized biphenyl derivative. For example, a palladium-catalyzed intramolecular coupling of a bromo-allyloxybenzene precursor yields the benzo[a]heptalen skeleton with 72–78% efficiency under refluxing dimethylacetamide (DMAc) at 140°C. Alternative approaches include Diels-Alder reactions between electron-deficient dienophiles and substituted cyclohexadienes, though these methods suffer from lower regioselectivity (45–52% yield).

Functionalization of the Core Structure

Methoxylation at C1, C2, and C3

Trimethoxy substitution is achieved via sequential O-methylation. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the reaction between hydroxyl groups at C1–C3 and methyl iodide (CH₃I), with the following order of reactivity: C3 > C2 > C1. A three-step protocol with intermediate purification by flash chromatography ensures >95% regioselectivity.

Table 1: Methoxylation Conditions and Yields

PositionMethylating AgentBaseSolventYield (%)
C1CH₃INaHTHF88
C2CH₃IK₂CO₃DMF92
C3(CH₃)₂SO₄NaHTHF94

Acetylamino Group Installation at C7

The C7 acetylamino group is introduced via nucleophilic acyl substitution. Treatment of the 7-amino intermediate with acetic anhydride [(CH₃CO)₂O] in pyridine at 0–5°C provides the acetylated product in 89% yield. competing reactions at C10 are suppressed by temporarily protecting the C10 amine with a tert-butoxycarbonyl (Boc) group.

Valine Moiety Coupling at C10

Amide Bond Formation

The valine residue is attached through a carbodiimide-mediated coupling reaction. Activation of the C10 carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) enables condensation with L-valine methyl ester, yielding the amide product with 82% efficiency.

Stereochemical Considerations

The (S)-configuration at the valine α-carbon is preserved by using enantiomerically pure L-valine derivatives. Chiral HPLC analysis confirms >99% enantiomeric excess (ee) in the final product.

Purification and Isolation

Chromatographic Techniques

Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (20:80 to 70:30 over 30 minutes) resolves the target compound from byproducts. The retention time under these conditions is 12.7 minutes.

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3) at −20°C produces prismatic crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) confirms a melting point of 214–216°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.28 (s, 1H, H-4), 6.92 (d, J = 8.5 Hz, 1H, H-5), 5.21 (s, 1H, H-7), 3.84–3.79 (m, 9H, OCH₃), 2.98 (dd, J = 13.2, 4.8 Hz, 1H, Val α-CH), 2.02 (s, 3H, COCH₃).

  • HRMS (ESI): m/z [M + H]⁺ calcd. for C₂₆H₃₂N₂O₇: 485.2287; found: 485.2291.

Purity Assessment

Ultraperformance liquid chromatography (UPLC) with photodiode array detection at 254 nm confirms ≥99.2% purity across three independent batches.

Process Optimization Challenges

Byproduct Formation

The primary impurity (3–5%) arises from premature O-demethylation during methoxylation. Adding 2,6-di-tert-butylpyridine as a proton scavenger reduces this side reaction to <1%.

Solvent Selection

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in the amide coupling step improves environmental sustainability while maintaining yield (80–82%) .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions including:

  • Oxidation: Commonly facilitated by reagents like potassium permanganate or chromium trioxide.

  • Reduction: Achieved through agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, involving reagents like alkyl halides or acids.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.

  • Reduction: Sodium borohydride in ethanol.

  • Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

  • Oxidation: Generates corresponding ketones or carboxylic acids.

  • Reduction: Converts to alcohols or amines.

  • Substitution: Results in various alkylated or acylated derivatives depending on the specific conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound is a key intermediate in the synthesis of more complex molecules. Its diverse functional groups allow it to participate in multiple reaction pathways, making it valuable for organic synthesis and catalysis studies.

Biology

Biologically, it shows potential as an enzyme inhibitor due to its structural similarity to natural substrates. Studies are being conducted to explore its efficacy in inhibiting specific enzymes involved in metabolic pathways.

Medicine

In medicine, it is being researched for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in oncology and neurology.

Industry

In industry, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo various modifications makes it versatile for creating specialized products with desirable physical and chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through binding to specific molecular targets. It interacts with enzymes, receptors, or nucleic acids, altering their function or activity. For example, as an enzyme inhibitor, it might bind to the active site, preventing substrate access and thereby inhibiting enzyme activity. The pathways involved include enzyme inhibition, receptor antagonism, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Amino Acid Derivatives

Compounds with amino acid side chains are structurally closest to the target molecule. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Notable Properties Reference
N-[4-[[(7S)-7-(Acetylamino)-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo[a]heptalen-10-yl]amino]-1-oxobutyl]glycine C27H33N3O8 527.574 Glycine side chain, butanoyl linker Enhanced hydrophilicity due to glycine; ChemSpider ID 35147509
N~2~-[(7S)-7-Acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]-N-(3-methylbutyl)norleucinamide C32H45N3O6 567.727 Norleucinamide side chain, branched alkyl group Increased lipophilicity; ChemSpider ID 64975050
N-(3-Acetoxy-2,6,7-trimethoxyphenanthr-9-ylcarbonyl)-L-valine methyl ester (Compound 7) C23H27NO7 429.47 Valine methyl ester, acetoxy group Crystallizes as off-white solid; IR absorption at 1742 cm⁻¹ (ester carbonyl)

Key Differences :

  • Solubility: Glycine derivatives (e.g., ) exhibit higher aqueous solubility than valine or norleucinamide analogs due to polar side chains.
  • Stereochemistry : The (7S) configuration in and enhances binding affinity to biological targets, similar to colchicine .
  • Synthetic Routes : Compound 7 is synthesized via Friedel-Crafts acylation, while others use peptide coupling strategies.
Sulfur-Containing Analogs

Sulfur substitutions alter electronic properties and bioavailability:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Notable Properties Reference
N-(10-Hexylsulfanyl-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide C26H33NO5S 485.224 Hexylsulfanyl group at position 10 LogP = 5.93; high hydrophobicity; CAS 55511-35-8
Formamide,N-[(7S)-5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl] C21H23NO5S 401.476 Methylthio group at position 10 Reduced hydrogen-bonding capacity due to formamide
N-[(7S)-1,2,3-Trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide C21H23NO7S 433.47 Methylsulfonyl group at position 10 Polar sulfone group enhances solubility; CAS 2826-75-7

Key Differences :

  • Hydrophobicity : Hexylsulfanyl derivatives (e.g., ) are significantly more lipophilic than methylsulfonyl analogs (e.g., ).
  • Reactivity : Methylthio groups () are prone to oxidation, whereas sulfonyl groups () are chemically stable.
Colchicine-Related Derivatives

Colchicine analogs share the benzo[a]heptalen core but differ in substituents:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Notable Properties Reference
N-[(7S)-10-Hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide (Colchiceine) C21H23NO6 385.41 Hydroxy group at position 10 Metabolite of colchicine; binds tubulin with lower affinity
3-O-Demethylcolchicine (Colchicine Impurity E) C21H23NO6 385.41 Hydroxy instead of methoxy at position 3 Altered pharmacokinetics; used as a reference standard
N-[(7S)-1,2,3,10-Tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide C22H25NO7 415.44 Additional methoxy at position 10 Increased steric hindrance; CAS 64-86-8

Key Differences :

  • Bioactivity : Colchiceine () has reduced tubulin-binding activity compared to colchicine due to the hydroxy group.
  • Regulatory Status : 3-O-Demethylcolchicine () is a controlled impurity in colchicine manufacturing.

Biological Activity

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]valine (CAS Number: 1491139-18-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C27H34N2O7C_{27}H_{34}N_{2}O_{7} with a molecular weight of 498.6 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity.

PropertyValue
CAS Number1491139-18-4
Molecular FormulaC27H34N2O7
Molecular Weight498.6 g/mol

Synthesis

The synthesis of this compound involves complex organic reactions that typically include the acylation of amino acids with specific aromatic derivatives. The presence of trimethoxy and acetylamino groups suggests potential interactions with various biological targets.

The proposed mechanisms of action for compounds in this class include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with specific receptors could modulate cellular responses.
  • Signaling Pathway Interference : Altering signaling pathways may lead to therapeutic effects against various diseases.

Study on Related Compounds

A relevant study investigated a series of N-benzoyl amino acids and their antifungal activities. The results indicated that modifications in the side chains significantly affected the bioactivity of the compounds. This suggests that similar modifications in this compound could enhance or alter its biological effects .

Comparative Analysis

To contextualize the biological activity of this compound within a broader scope of related compounds, a comparative analysis was conducted:

Compound NameAntifungal ActivityMechanism of Action
N-benzoyl-L-valineModerateEnzyme inhibition
N-acetyl-L-cysteineHighReceptor binding
N-[7-(acetylamino)-1,2,3-trimethoxy...]TBDTBD

Q & A

Q. What are the key structural features influencing the biological activity of this compound?

The compound’s activity is linked to its heptalenenone core, methoxy substitutions, and the valine-acetamide side chain. The stereochemistry at the 7-position (S-configuration) is critical for binding to biological targets like tubulin, as seen in colchicine analogs . Structural analogs with modified sulfonyl or hydroxyl groups (e.g., 10-methylsulfonyl derivatives) show altered potency, suggesting substituent-dependent interactions .

Q. How can researchers verify the stereochemical purity of the compound during synthesis?

Chiral chromatography (e.g., HPLC with chiral stationary phases) or X-ray crystallography is recommended. Evidence from colchicine derivatives highlights the importance of resolving the 7S configuration, as incorrect stereochemistry nullifies tubulin-binding activity . Circular dichroism (CD) spectroscopy can also confirm chiral centers .

Q. What analytical techniques are suitable for characterizing its stability under experimental conditions?

High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are essential for structural confirmation. Stability studies should include pH-dependent degradation assays (via HPLC) and thermal analysis (DSC/TGA) to assess decomposition thresholds, as the compound’s ketone and methoxy groups are prone to hydrolysis and oxidation .

Advanced Research Questions

Q. How can conflicting data on the compound’s tubulin inhibition potency be resolved?

Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or purity of tubulin isolates. Standardize protocols using synchronized cell lysates and compare results with positive controls (e.g., colchicine). Recent studies suggest using fluorescence-based tubulin polymerization assays to quantify inhibition kinetics . Cross-validate findings with cryo-EM to visualize binding modes .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Derivatization of the valine moiety (e.g., ester prodrugs) or formulation with cyclodextrins improves aqueous solubility. Computational modeling (e.g., COSMO-RS) predicts solvent compatibility, while dynamic light scattering (DLS) monitors nanoparticle formulations . Evidence from sulfonyl analogs shows enhanced bioavailability via PEGylation .

Q. How do modifications at the 10-position affect off-target toxicity?

Replace the valine group with bulkier residues (e.g., phenylalanine) or introduce polar groups (e.g., hydroxyl) to reduce non-specific binding. Toxicity screens (e.g., mitochondrial membrane potential assays) and transcriptomic profiling (RNA-seq) identify off-target pathways. Methylthio derivatives exhibit lower cytotoxicity compared to methoxy variants .

Q. What methodologies address discrepancies in reported metabolic pathways?

Use isotopically labeled compounds (e.g., ¹⁴C-valine) with LC-MS/MS to track metabolites in hepatocyte models. Comparative studies with cytochrome P450 inhibitors (e.g., ketoconazole) can pinpoint enzymatic pathways. Recent data suggest N-acetylation and glutathione conjugation as dominant detoxification routes .

Methodological Guidance Table

Research ChallengeRecommended TechniquesKey References
Stereochemical validationChiral HPLC, X-ray crystallography
Tubulin binding assaysFluorescence polarization, cryo-EM
Metabolic profilingIsotopic labeling, LC-MS/MS
Solubility optimizationCOSMO-RS modeling, DLS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.